
4-Hydroperoxy-4-methylpent-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroperoxy-4-methylpent-2-yn-1-ol is an organic compound characterized by the presence of a hydroperoxy group (-OOH) and an alkyne group (triple bond) within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroperoxy-4-methylpent-2-yn-1-ol typically involves the oxidation of 4-methylpent-2-yn-1-ol. One common method is the photo-oxidation process, where singlet oxygen ((^1O_2)) is used to oxidize the precursor compound . The reaction conditions often include the use of a solvent such as dichloromethane and a photosensitizer to generate singlet oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors for efficient and controlled oxidation processes.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroperoxy-4-methylpent-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides or other oxidized products.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group (-OH).
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Singlet oxygen ((^1O_2)), hydrogen peroxide (H(_2O_2)), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of more complex peroxides.
Reduction: Conversion to 4-methylpent-2-yn-1-ol.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Hydroperoxy-4-methylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential therapeutic applications due to its oxidative properties.
Mecanismo De Acción
The mechanism of action of 4-Hydroperoxy-4-methylpent-2-yn-1-ol primarily involves its ability to generate reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. This can lead to oxidative stress in biological systems, affecting various molecular targets and pathways. The compound’s reactivity with other molecules can result in the formation of radicals and other reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpent-2-yn-1-ol: The precursor compound without the hydroperoxy group.
4-Hydroperoxy-4-methylpent-2-en-1-ol: A similar compound with a double bond instead of a triple bond.
4-Hydroperoxy-4-methylpentane: A saturated analog with no multiple bonds.
Uniqueness
4-Hydroperoxy-4-methylpent-2-yn-1-ol is unique due to the presence of both a hydroperoxy group and an alkyne group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
113689-76-2 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
4-hydroperoxy-4-methylpent-2-yn-1-ol |
InChI |
InChI=1S/C6H10O3/c1-6(2,9-8)4-3-5-7/h7-8H,5H2,1-2H3 |
Clave InChI |
UXQONWYGVIPSCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CCO)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(2E)-2-[(4-Propoxyphenyl)imino]acetyl}benzenamine N-oxide](/img/structure/B14314850.png)
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)

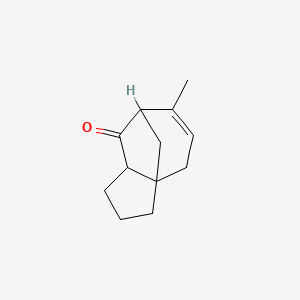


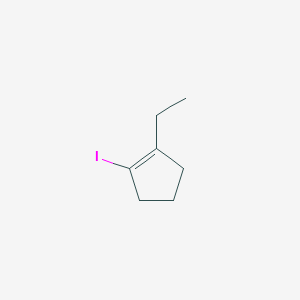
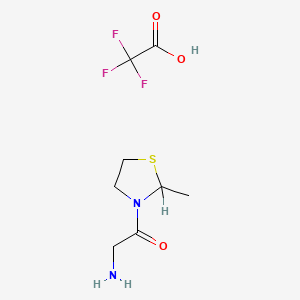
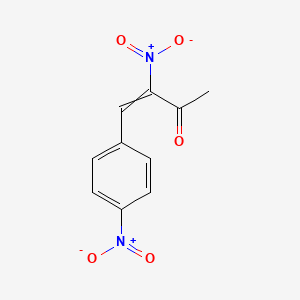

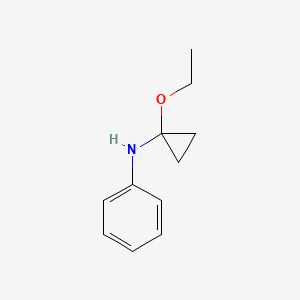

![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

